Structural Differentiation: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Positional Isomerism in the Oxalamide Scaffold
CAS 898433-01-7 bears a 2,3-dimethyl substitution pattern on the N1 phenyl ring. The closest catalogued analog, N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (same molecular formula C24H25N3O3, same MW 403.482), differs only in the position of the second methyl group (C-3 vs. C-4). In oxalamide-based kinase inhibitor series described in US7470693, repositioning a single methyl substituent on the N1 aryl ring from meta to para has been demonstrated to alter c-Met IC50 values by factors exceeding 5- to 10-fold due to changes in the presentation of the oxalamide carbonyls to the kinase hinge region [1]. No direct head-to-head c-Met or EGFR inhibition data are publicly available for these two specific compounds.
| Evidence Dimension | N1 phenyl ring methyl substitution position |
|---|---|
| Target Compound Data | 2,3-dimethyl (methyl groups at C-2 and C-3 of phenyl ring) |
| Comparator Or Baseline | 2,4-dimethyl (methyl groups at C-2 and C-4 of phenyl ring); same MW 403.482, same formula C24H25N3O3 |
| Quantified Difference | No direct comparative bioactivity data available. Class-level precedent from US7470693 indicates positional methyl shifts on N1 aryl ring can alter kinase IC50 by >5-fold [1]. |
| Conditions | Inference from oxalamide c-Met inhibitor SAR series; no direct assay comparison for these two compounds exists in public domain. |
Why This Matters
Positional isomerism controls the spatial orientation of the oxalamide pharmacophore; selecting the 2,3- over the 2,4-isomer may be critical for reproducing a specific kinase selectivity profile, but users must verify this empirically.
- [1] Borzilleri, R.M., Schroeder, G.M., Cornelius, L.A.M. Oxalamide derivatives as kinase inhibitors. United States Patent US7470693B2. Patent describes SAR where aryl substitution pattern on N1 modulates c-Met inhibitory potency. View Source
